(4,4-Dimethyl-1-propoxycyclohexyl)methanamine

Lipophilicity Drug design Permeability

This fully saturated (Fsp³=1.0) cyclohexylmethanamine building block offers a unique pharmacophoric triad: 4,4-gem-dimethyl substitution, primary aminomethyl group, and 1-propoxy ether — a combination absent in N-methyl, mono-methyl, or des-methyl analogs. With LogP ~2.5 and TPSA 35.3 Ų, it delivers the lipophilicity increment required for CNS permeability while retaining hydrogen-bond donor capacity critical for target engagement. The primary amine enables direct diversification via amide coupling, sulfonamide formation, or reductive amination without deprotection steps. Procure this specific compound to benchmark novel analogs in the Gruenenthal cyclohexylmethanamine patent space and ensure SAR reproducibility across your medicinal chemistry program.

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
Cat. No. B13570728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Dimethyl-1-propoxycyclohexyl)methanamine
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCCCOC1(CCC(CC1)(C)C)CN
InChIInChI=1S/C12H25NO/c1-4-9-14-12(10-13)7-5-11(2,3)6-8-12/h4-10,13H2,1-3H3
InChIKeyAQWJTAHGOZFXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine – Sourcing Guide, CAS 1486311-01-6, and Key Physicochemical Identifiers


(4,4-Dimethyl-1-propoxycyclohexyl)methanamine (CAS 1486311-01-6) is a fully saturated, sp³-rich cyclohexylmethanamine building block bearing a primary aminomethyl group and a propoxy ether at the 1-position, with geminal dimethyl substitution at the 4-position of the cyclohexane ring [1]. The molecular formula is C₁₂H₂₅NO (MW 199.33 g/mol), and the compound is supplied at 98% purity by multiple vendors . Computed physicochemical properties include XLogP3 of 2.3 and a topological polar surface area (TPSA) of 35.3 Ų [1]. The compound is classified under GHS07 with harmonized hazard statements H302, H315, H319, and H335 .

Why Generic Substitution of (4,4-Dimethyl-1-propoxycyclohexyl)methanamine with In-Class Cyclohexylmethanamines Carries Quantifiable Risk


The 1-propoxycyclohexylmethanamine scaffold supports a family of structurally related building blocks that differ by methylation pattern at the cyclohexane ring, N-methylation status, or absence of the ether side chain [1]. Despite sharing the same core, these analogs diverge measurably in lipophilicity (ΔLogP ≥ 0.2–0.3), molecular weight (ΔMW up to 58 Da), hydrogen-bonding surface area, and rotatable bond count — each of which directly influences passive membrane permeability, metabolic stability, and target-binding entropy in medicinal chemistry campaigns [1][2]. Substituting without verifying the quantitative match in these parameters can lead to divergent pharmacokinetic profiles, altered off-target binding, or failed SAR progression, even when the reactive amine handle appears chemically equivalent [3].

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine – Quantified Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: 4,4-Dimethyl vs. 3-Methyl vs. N-Methyl Analogs

The 4,4-dimethyl substitution on (4,4-Dimethyl-1-propoxycyclohexyl)methanamine confers measurably higher lipophilicity compared to mono-methyl and N-methyl analogs. The target compound exhibits a computed XLogP3 of 2.3 (PubChem) and an experimentally derived LogP of 2.52 (Fluorochem) [1]. In contrast, (3-Methyl-1-propoxycyclohexyl)methanamine has a vendor-reported LogP of 2.22 , and N-methyl-1-(1-propoxycyclohexyl)methanamine has an XLogP3 of 2.2 [2]. The ΔLogP of +0.3 relative to the 3-methyl analog represents a roughly 2-fold increase in calculated octanol-water partition coefficient, which can meaningfully shift predicted passive membrane permeability and CNS penetration potential in lead optimization [1].

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) Differentiation: Primary Amine vs. N-Methyl Secondary Amine

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine contains a primary amine (—CH₂NH₂), yielding a TPSA of 35.3 Ų as computed by PubChem [1]. In contrast, its N-methylated congener, N-methyl-1-(1-propoxycyclohexyl)methanamine, possesses a secondary amine (—CH₂NHCH₃) with a TPSA of only 21.3 Ų [2]. The ΔTPSA of +14.0 Ų is a substantial difference: TPSA is a key parameter in the CNS Multiparameter Optimization (MPO) scoring system, where values below 60–70 Ų are generally favored for brain penetration, but excessively low TPSA can correlate with increased promiscuity and off-target binding [1]. The primary amine also offers a distinct synthetic handle for amide coupling or reductive amination that is absent in the tertiary amine state of the N-methyl analog.

Polar surface area CNS MPO Blood-brain barrier

Molecular Weight and Steric Bulk Differentiation: 4,4-Dimethyl vs. Des-Methyl and Mono-Methyl Analogs

The 4,4-geminal dimethyl substitution increases the molecular weight of (4,4-Dimethyl-1-propoxycyclohexyl)methanamine to 199.33 g/mol [1]. This is +14.0 Da higher than the mono-methyl regioisomers (3-methyl and 4-methyl analogs, both 185.31 g/mol) , and approximately +28 Da higher than the fully des-methyl (1-propoxycyclohexyl)methanamine scaffold (~171.3 g/mol free base). The additional methyl group also increases steric encumbrance around the cyclohexane ring, which can restrict conformational freedom at the 4-position and influence the orientation of the aminomethyl side chain. In fragment-based and lead-optimization contexts, the additional 14 Da must be justified by a commensurate gain in potency or selectivity to avoid eroding ligand efficiency metrics (e.g., LE, LLE) [2].

Steric bulk Ligand efficiency Fragment-based design

Rotatable Bond Count and Conformational Flexibility: Target vs. N-Methyl Analog

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine possesses 4 rotatable bonds as computed by PubChem [1], whereas the N-methylated analog N-methyl-1-(1-propoxycyclohexyl)methanamine has 5 rotatable bonds [2]. The lower rotatable bond count of the target compound reflects the absence of an N–CH₃ group that would otherwise add an additional torsional degree of freedom. In drug design, each rotatable bond contributes an estimated 0.5–1.5 kcal/mol entropic penalty upon binding to a protein target, meaning the target compound may offer a small but calculable advantage in binding free energy relative to the N-methyl analog when the bound conformation constrains all rotatable torsions [3].

Conformational entropy Rotatable bonds Binding affinity

Validated Application Scenarios for (4,4-Dimethyl-1-propoxycyclohexyl)methanamine Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity for CNS Target Engagement

When an SAR campaign reveals that increasing LogP by 0.3 units (from ~2.2 to ~2.5) correlates with improved passive permeability or target occupancy in a CNS assay, (4,4-Dimethyl-1-propoxycyclohexyl)methanamine is the appropriate amine building block to use in place of the 3-methyl or des-methyl analogs [1]. The 4,4-dimethyl motif provides this lipophilicity increment without introducing aromatic character, preserving the favorable sp³ fraction (Fsp³ = 1.0) that is increasingly prioritized in drug design to improve clinical success rates [1]. This scenario is supported by the broader patent literature on substituted cyclohexylmethylamines as analgesic agents, where ring alkylation patterns are explicitly linked to potency shifts [2].

Fragment-Based Drug Discovery Leveraging Primary Amine Reactivity and Favorable TPSA

For fragment-growing or scaffold-hopping programs where the primary amine serves as a synthetic linchpin for parallel library synthesis, (4,4-Dimethyl-1-propoxycyclohexyl)methanamine offers a TPSA of 35.3 Ų — 66% higher than the N-methyl analog — maintaining hydrogen-bond donor capacity that can be critical for target engagement while still staying well within CNS drug-like space [1][3]. The primary amine enables diversification via amide coupling, sulfonamide formation, or reductive amination, providing synthetic versatility that the N-methyl analog cannot match without additional deprotection steps [1].

Conformational Restriction Strategies in GPCR or Ion-Channel SAR Studies

The gem-dimethyl substitution at the cyclohexane 4-position introduces steric bias that can influence the conformational equilibrium of the cyclohexane ring and the spatial trajectory of the aminomethyl side chain [1]. Combined with the compound's 4 rotatable bonds — one fewer than the N-methyl analog — the overall conformational space sampled is reduced, which can translate to a more defined pharmacophore. This property is especially relevant in the design of substituted cyclohexylmethylamine derivatives targeting NMDA receptors or other ion channels, where the patent literature documents that ring substitution patterns directly modulate in vitro affinity and functional activity [2].

Physicochemical Comparator for In-Class Scaffold Hopping and Patent Strategy

When designing novel patentable analogs within the substituted cyclohexylmethanamine space (exemplified by Gruenenthal's US 7,273,952 and related filings), (4,4-Dimethyl-1-propoxycyclohexyl)methanamine serves as a key comparator compound with a well-defined physicochemical profile: MW 199.33, LogP 2.5, TPSA 35.3 Ų, and Fsp³ 1.0 [1][2]. Procurement of this specific compound as a reference standard allows medicinal chemistry teams to benchmark new analogs against a scaffold that combines maximum aliphatic saturation, moderate lipophilicity, and primary amine functionality — a combination not simultaneously present in the mono-methyl, des-methyl, or N-methyl alternatives [1].

Quote Request

Request a Quote for (4,4-Dimethyl-1-propoxycyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.